Product packaging for 5alpha-Androstane-3alpha,17beta-diol(Cat. No.:CAS No. 1852-53-5)

5alpha-Androstane-3alpha,17beta-diol

Cat. No.: B1664111
CAS No.: 1852-53-5
M. Wt: 292.5 g/mol
InChI Key: CBMYJHIOYJEBSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5alpha-Androstane-3alpha,17beta-diol (3α-diol) is a significant endogenous steroid hormone and a key metabolite of potent androgens like dihydrotestosterone (DHT) . This androstane steroid is formed in tissues such as the human prostate, where the enzymatic 3-keto reduction of DHT occurs . It is categorized as a neurosteroid due to its potent activity in the nervous system, where it functions as a positive allosteric modulator of the GABA-A receptor . Through this mechanism, 3α-diol mediates several neurological effects, including anxiolytic, anticonvulsant, and rewarding properties, and it is thought to contribute to the effects of its precursor androgens . Its positional isomer, 5alpha-Androstane-3beta,17beta-diol (3β-diol), has a distinct profile, acting primarily as an estrogenic metabolite and an agonist for the estrogen receptor beta (ERβ) . In contrast, 3α-diol has minimal affinity for estrogen receptors but shows high binding affinity for sex hormone-binding globulin (SHBG), comparable to testosterone . Research applications for this compound include investigating the neurosteroid modulation of the GABAergic system, understanding the terminal metabolism and inactivation pathways of androgens, and exploring its potential role in regulating stress responses and behaviors in preclinical models . This product is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H32O2 B1664111 5alpha-Androstane-3alpha,17beta-diol CAS No. 1852-53-5

Properties

IUPAC Name

10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMYJHIOYJEBSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1852-53-5
Record name Hombreol
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Record name 5-α-androstane-3-α,17-β-diol
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Biosynthesis and Metabolic Pathways of 5alpha Androstane 3alpha,17beta Diol

De Novo Synthesis and Precursor Relationships

The synthesis of 5alpha-Androstane-3alpha,17beta-diol is intrinsically linked to the metabolic pathways of major androgens. Its production can occur through several routes, primarily originating from testosterone (B1683101) and its potent derivative, dihydrotestosterone (B1667394) (DHT).

Pathways from Testosterone and Dihydrotestosterone (DHT)

The classical pathway for the formation of this compound begins with testosterone. nih.gov Testosterone is first converted to the more potent androgen, 5alpha-dihydrotestosterone (DHT), through the action of the 5alpha-reductase enzyme. nih.gov DHT is a key intermediate and serves as the direct precursor to this compound. nih.govoup.com The subsequent step involves the reduction of the 3-keto group of DHT, a reaction that yields this compound. oup.com This conversion is a critical step in the inactivation of DHT within androgen-sensitive tissues. oup.com

Alternative Routes Involving Progesterone (B1679170) and Pregnane Derivatives

While the pathway from testosterone and DHT is predominant, research has identified alternative routes for the synthesis of this compound. One such pathway, identified in the testes of the tammar wallaby, involves progesterone as a starting precursor. nih.gov In this route, progesterone is converted to 17-hydroxyprogesterone, which can then be metabolized to this compound through a pathway that utilizes 5alpha-pregnane-3alpha,17alpha-diol-20-one and androsterone (B159326) as intermediates, bypassing testosterone and DHT. nih.gov The expression of steroid 5alpha-reductase is crucial for this pathway, as its inhibition blocks the formation of this compound from both progesterone and testosterone. nih.gov

Enzymatic Regulation: Role of Steroid 5alpha-Reductase Isoenzymes

The enzymatic activity of steroid 5alpha-reductase is a pivotal regulatory point in the synthesis of this compound. This enzyme catalyzes the conversion of testosterone to DHT, the immediate precursor of this compound. nih.gov The presence of 5alpha-reductase allows for the formation of 5alpha-reduced androgens, including this compound, through pathways that may or may not involve testosterone as a direct intermediate. nih.gov The inhibition of 5alpha-reductase has been shown to block the formation of this compound, highlighting the enzyme's essential role in its biosynthesis. nih.gov

Interconversion and Oxidoreductase Activities

The metabolic fate of this compound is not terminal; it is part of a dynamic equilibrium involving both reductive and oxidative enzymatic activities. This interconversion plays a crucial role in modulating the local concentration of the highly potent androgen, DHT.

Reduction of DHT to this compound by 3alpha-Hydroxysteroid Dehydrogenases (3α-HSDs), including AKR1C2

The conversion of DHT to this compound is catalyzed by a group of enzymes known as 3alpha-hydroxysteroid dehydrogenases (3α-HSDs). nih.govnih.gov These enzymes belong to the aldo-keto reductase (AKR) superfamily and are responsible for the reduction of the 3-keto group of DHT. nih.govoup.com In tissues such as the prostate, 3α-HSDs play a dominant role in the inactivation of DHT. oup.comnih.gov One specific and well-characterized 3α-HSD is AKR1C2, also known as type 3 3α-HSD. oup.comdrugbank.com In prostate cells, AKR1C2 functions as a 3-ketosteroid reductase, effectively eliminating DHT by converting it to this compound. oup.comdrugbank.com This action helps to prevent the activation of the androgen receptor by the more potent DHT. drugbank.com The formation of this compound from DHT has been demonstrated in various tissues, including the prostate and anterior pituitary. nih.govnih.gov

Enzyme FamilySpecific EnzymeFunctionPrecursorProduct
3alpha-Hydroxysteroid Dehydrogenases (3α-HSDs)AKR1C2Reduction of 3-keto groupDihydrotestosterone (DHT)This compound

Reversible Oxidation of this compound to DHT by Oxidative 3α-HSDs (e.g., RL-HSD, RODH 4, RODH 5)

The conversion of DHT to this compound is a reversible process. nih.govnih.gov The oxidation of this compound back to DHT is carried out by oxidative 3α-HSDs. oup.comnih.gov This back-conversion can serve as a mechanism to replenish the pool of active DHT in certain cellular contexts. nih.gov Several enzymes have been identified as possessing this oxidative 3α-HSD activity, including RL-HSD (retinol dehydrogenase-like 3α-HSD), RODH 4 (retinol dehydrogenase 4), and RODH 5 (11-cis retinol (B82714) dehydrogenase). oup.com In vitro studies have shown that these enzymes can efficiently oxidize this compound to form DHT. oup.com This reversible reaction indicates that this compound can act as a reservoir for the potent androgen DHT, with the balance between the reductive and oxidative activities of 3α-HSDs determining the local androgenic signal. nih.govnih.gov

EnzymeFull NameFunctionPrecursorProduct
RL-HSDRetinol dehydrogenase-like 3α-HSDOxidation of 3alpha-hydroxyl groupThis compoundDihydrotestosterone (DHT)
RODH 4Retinol dehydrogenase 4Oxidation of 3alpha-hydroxyl groupThis compoundDihydrotestosterone (DHT)
RODH 511-cis retinol dehydrogenaseOxidation of 3alpha-hydroxyl groupThis compoundDihydrotestosterone (DHT)

Kinetic Parameters of Relevant Steroid Dehydrogenases (e.g., HSD17B6)

The enzymatic conversion of this compound is crucial for regulating its intracellular levels and, consequently, its biological activity. 17beta-hydroxysteroid dehydrogenase type 6 (HSD17B6) is one such enzyme involved in its metabolism. Research has identified the kinetic parameters of HSD17B6, providing insight into its efficiency in metabolizing this steroid.

Table 1: Kinetic Parameters of HSD17B6 for this compound
EnzymeSubstrateParameterValueReference
HSD17B6This compoundK_M_0.13 µM uniprot.org

Catabolism and Hydroxylation

The breakdown of this compound is a critical step in its metabolic fate. This process primarily involves hydroxylation reactions mediated by specific cytochrome P450 enzymes.

CYP7B1-Mediated Metabolism of this compound into Hydroxymetabolites (e.g., 6- and 7-hydroxymetabolites)

The enzyme cytochrome P450 7B1 (CYP7B1) plays a pivotal role in the catabolism of this compound. nih.gov This enzyme catalyzes the NADPH-dependent hydroxylation of the steroid, leading to the formation of 6- and 7-hydroxymetabolites. nih.gov This metabolic pathway represents a significant mechanism for the elimination of this compound, thereby influencing the intracellular concentrations of this steroid and its precursor, DHT. nih.gov Studies have shown that this metabolic activity is prominent in tissues with high CYP7B1 content, such as the kidney. nih.gov

Competition of this compound with other CYP7B1 Substrates

This compound is not the sole substrate for CYP7B1 and therefore competes with other steroids for metabolism by this enzyme. nih.gov Research has demonstrated that the presence of other CYP7B1 substrates can suppress the hydroxylation of this compound. nih.gov For instance, a high ratio of dehydroepiandrosterone (B1670201) (DHEA) to the 3-beta isomer of androstanediol has been shown to strongly suppress the CYP7B1-mediated metabolism of the latter, indicating a competitive interaction. nih.govdiva-portal.org This suggests that the relative concentrations of different steroid substrates in a particular tissue can significantly influence the rate of this compound catabolism. nih.govdiva-portal.org

Conjugation and Glucuronidation Processes

Conjugation, particularly glucuronidation, is a major pathway for the metabolism and excretion of this compound. This process involves the attachment of a glucuronic acid moiety to the steroid molecule, increasing its water solubility and facilitating its elimination from the body.

Formation of this compound Glucuronide (3α-Diol G)

The primary conjugated metabolite of this compound is this compound glucuronide, commonly referred to as 3α-Diol G. rupahealth.com This metabolite is considered a significant marker of peripheral androgen action. rupahealth.com The formation of 3α-Diol G is catalyzed by the enzyme glucuronyl transferase. nih.gov

Precursors and Tissue-Specific Metabolism of 3α-Diol G

3α-Diol G is formed from the peripheral metabolism of androgens, with testosterone and dihydrotestosterone being the main precursors. rupahealth.com The conversion of these precursors to 3α-Diol G occurs in various tissues, including the skin, prostate, and liver. nih.govnih.gov

Studies comparing the activity of glucuronyl transferase in different human tissues have revealed that the liver is a principal site for the conjugation of androstanediol. nih.govdeepdyve.com While peripheral tissues like the skin and prostate can form 3α-Diol G, the liver exhibits significantly higher conversion rates. nih.govdeepdyve.com

Table 2: Glucuronyl Transferase Activity with Androstanediol in Human Tissues
TissueConversion to Adiol G (%)Reference
Liver5.8 - 13.2 nih.gov
Prostate0.04 - 4.6 nih.gov
Scalp Skin0.2 - 0.4 nih.gov
Abdominal Skin0.07 - 0.14 nih.gov

Furthermore, kinetic studies of glucuronyl transferase in human liver microsomes have determined the apparent Michaelis-Menten constant (Km) and maximum velocity (Vmax) for androstanediol, providing a quantitative measure of the enzyme's affinity and catalytic capacity for this substrate.

Table 3: Kinetic Parameters of Glucuronyl Transferase in Human Liver
SubstrateK_m_ (µM)V_max_ (pmol/mg/30 min)Reference
Androstanediol8.91300 nih.gov

Biological Roles and Signaling Mechanisms of 5alpha Androstane 3alpha,17beta Diol

Modulation of Androgen and Estrogen Receptor Pathways

5alpha-Androstane-3alpha,17beta-diol (3alpha-diol), a metabolite of 5alpha-dihydrotestosterone (5alpha-DHT), demonstrates significant biological activity that is independent of the classical androgen receptor (AR). nih.govnih.gov In human prostate cancer LNCaP cells, 3alpha-diol has been shown to support cell survival and proliferation even when the AR is silenced or in AR-negative prostate cancer cells like PC-3. nih.gov This suggests that 3alpha-diol can activate signaling pathways that bypass the need for AR, which is a critical factor in the progression of androgen-independent prostate cancer. nih.gov

Research indicates that the effects of 3alpha-diol are not due to its conversion back to 5alpha-DHT, as this was not detected after administration of 3alpha-diol. nih.gov Instead, it appears to regulate unique patterns of gene and protein expression, such as beta-catenin and Akt, which are involved in cell growth and survival. nih.govnih.gov The elevated expression of 3alpha-hydroxysteroid dehydrogenases (3alpha-HSDs), the enzymes that produce 3alpha-diol from 5alpha-DHT, in cancerous prostate tissue may lead to an accumulation of this metabolite, thereby promoting cancer growth even under androgen-deprived conditions. nih.govnih.gov

Further investigation into the AR-independent mechanisms of 3alpha-diol reveals its ability to stimulate signaling pathways that bear a resemblance to those activated by epidermal growth factor (EGF). nih.gov In human prostate LNCaP cells, microarray analysis showed that 3alpha-diol and EGF treatment resulted in a more closely related pattern of responsive genes compared to the pattern observed between 5alpha-DHT and 3alpha-diol. nih.gov This suggests that 3alpha-diol can stimulate prostate cell proliferation by engaging EGF-like signaling cascades. nih.gov

The EGF receptor (EGFR) is a key player in cell proliferation, and its activation triggers downstream pathways like the RAS-RAF-MEK-ERK MAPK and AKT-PI3K-mTOR pathways. mdpi.com These pathways are crucial for cell cycle progression. mdpi.com By activating a similar set of responsive genes involved in signal transduction, transcription regulation, and cell proliferation, 3alpha-diol appears to leverage these potent proliferative pathways to exert its effects. nih.gov

The isomer of 3alpha-diol, 5alpha-androstane-3beta,17beta-diol (3beta-Adiol), exhibits distinct biological activity, primarily through its interaction with estrogen receptor beta (ERβ). nih.govaacrjournals.orgfrontiersin.orgnih.gov Unlike its precursor, 5alpha-DHT, which is a potent androgen, 3beta-Adiol has very low affinity for the androgen receptor but binds to and activates ERβ with moderate affinity. aacrjournals.orgfrontiersin.orgnih.gov This interaction is significant in tissues that express ERβ, such as the prostate and certain neurons in the central nervous system. nih.govfrontiersin.org

The activation of ERβ by 3beta-Adiol can lead to estrogenic effects that are independent of classical estrogens like estradiol (B170435). nih.gov For instance, in prostate cancer cells, 3beta-Adiol has been shown to inhibit cell migration through its action on ERβ. nih.govaacrjournals.org This suggests that the metabolic conversion of androgens to 3beta-Adiol can result in a shift from androgenic to estrogenic signaling, with potential implications for the regulation of cell growth and function. aacrjournals.org

In addition to acting as a ligand for ERβ, 3beta-Adiol also appears to play a role in regulating the expression of its own receptor. nih.gov In the ventral prostate of adult rats, treatment with 3beta-Adiol led to the highest levels of ERβ protein expression when compared to treatment with dihydrotestosterone (B1667394) (DHT) or estradiol. nih.gov This suggests a potential positive feedback loop where 3beta-Adiol promotes the expression of ERβ, thereby sensitizing the tissue to its own effects. nih.gov

This autoregulation of ERβ expression by 3beta-Adiol highlights a functional role for this metabolite in maintaining ERβ signaling in the prostate. nih.gov Given that the concentration of 3beta-Adiol in the prostate is significantly higher than that of estradiol, this mechanism could be a primary driver of ERβ-mediated effects in this tissue. nih.gov

In the context of estrogen-dependent breast cancer, 3beta-Adiol has been shown to stimulate cell growth, particularly under conditions of estrogen deprivation. nih.govnih.govhormonebalance.org In cellular models of breast cancer (MCF-7, T47D, and BT-474 cells), androgens like testosterone (B1683101) and 5alpha-DHT can promote proliferation. nih.govnih.gov This effect is, at least in part, mediated by their conversion to estrogenic metabolites. nih.govnih.gov

Under estrogen-deprived conditions, breast cancer cells can upregulate steroidogenic enzymes that metabolize androgens. nih.govnih.govhormonebalance.org The resulting 3beta-Adiol can then act as an estrogen, activating estrogen receptors and promoting growth. nih.govnih.gov This finding is particularly relevant to therapies that block estrogen production, as the continued presence of androgens could lead to the generation of estrogen-like steroids, potentially contributing to therapeutic resistance. nih.govhormonebalance.org

Neurosteroid Function and Central Nervous System Modulation

This compound is recognized as a neurosteroid with significant modulatory effects on the central nervous system. nih.govnih.gov One of its key actions is as a positive allosteric modulator of GABA-A receptors. nih.gov In acutely dissociated hippocampal CA1 pyramidal cells, 3alpha-diol enhances GABA-activated currents in a concentration-dependent manner. nih.gov This potentiation of GABAergic inhibition contributes to its neuroprotective and anticonvulsant properties. nih.gov

Studies have shown that 3alpha-diol can prevent inhibitory avoidance deficits and the appearance of pyknotic (dying) cells in the dentate gyrus of the hippocampus in animal models of adrenalectomy. nih.gov This suggests a role in preserving neuronal function and morphology. nih.gov The antiseizure effects of 3alpha-diol have also been demonstrated in a mouse model of temporal lobe epilepsy, where it dose-dependently suppressed seizures without causing significant sedation or motor toxicity. nih.gov These findings indicate that 3alpha-diol could be an important endogenous mediator of testosterone's effects on neuronal excitability and seizure susceptibility. nih.gov

Interactive Data Table: Receptor Binding and Cellular Effects

Compound Primary Receptor Target Key Biological Effect Cellular Context
This compound - (AR-Independent) Promotes cell survival and proliferation Prostate Cancer Cells (LNCaP, PC-3)
This compound GABA-A Receptor Positive Allosteric Modulation Hippocampal Neurons
5alpha-androstane-3beta,17beta-diol Estrogen Receptor Beta (ERβ) Inhibits cell migration Prostate Cancer Cells
5alpha-androstane-3beta,17beta-diol Estrogen Receptor (ER) Stimulates cell growth Breast Cancer Cells (Estrogen-Deprived)

Table of Compound Names

Common Name/Abbreviation Full Chemical Name
3alpha-diol This compound
3beta-Adiol 5alpha-androstane-3beta,17beta-diol
5alpha-DHT 5alpha-dihydrotestosterone
T Testosterone
E2 17beta-estradiol
EGF Epidermal Growth Factor

Role as a Neurosteroid in Brain Homeostasis

This compound (3alpha-diol) is an endogenous neuroactive steroid that plays a significant role in maintaining brain homeostasis. It is a metabolite of dehydroepiandrosterone (B1670201) and is recognized for its ability to modulate the central GABAergic tone. Research suggests that higher concentrations of 3alpha-diol may be associated with a protective role against the expression of anxiety. A study in menopausal women found a significant negative correlation between plasma levels of 3alpha-diol and anxiety scores, indicating its potential anxiolytic properties.

Furthermore, 3alpha-diol has demonstrated neuroprotective effects. In animal models, its administration to adrenalectomized rats prevented deficits in inhibitory avoidance learning and reduced the number of pyknotic (dying) cells in the granule layer of the dentate gyrus, a region of the hippocampus crucial for memory. These findings suggest that neurosteroids like 3alpha-diol may mediate the functional and morphological neuroprotective effects of androgens.

Modulation of Gamma-Aminobutyric Acid A (GABA(A)) Receptor Function

A primary mechanism through which this compound exerts its effects on the central nervous system is by modulating the function of the Gamma-Aminobutyric Acid A (GABA(A)) receptor. It acts as a positive allosteric modulator of this receptor, which is the principal inhibitory neurotransmitter receptor in the brain.

In whole-cell recordings from hippocampal CA1 pyramidal cells, 3alpha-diol has been shown to produce a concentration-dependent enhancement of GABA-activated currents. researchgate.net At a concentration of 1 µM, it can potentiate GABA responses by 50%. researchgate.net At higher concentrations, it can also have moderate direct effects on the GABA(A) receptor, activating it even in the absence of GABA. researchgate.net This potentiation of GABAergic inhibition is believed to underlie some of its neuroactive properties, including its potential role in modulating neuronal excitability and preventing anxiety. researchgate.netnih.gov

ReceptorAction of this compoundEffect
GABA(A)Positive Allosteric ModulatorEnhancement of GABA-activated currents

Influence on Corticotrophin-Releasing Hormone (CRH) and Arginine Vasopressin (AVP) Expression

Based on the available search results, there is no direct information regarding the influence of this compound on the expression of Corticotrophin-Releasing Hormone (CRH) and Arginine Vasopressin (AVP). The existing research on the modulation of these neuropeptides by androgen metabolites has centered on the actions of its isomer, 5alpha-androstane-3beta,17beta-diol, acting through estrogen receptor pathways. researchgate.netnih.govnih.govnih.gov

Implications in Neuroprotection in Neurodegenerative Disease Models

This compound has shown potential for neuroprotection, partly through its actions on glial cells, which are critical for neuronal support and brain homeostasis. In studies using human optic nerve head (ONH) astrocytes, which are implicated in glaucomatous optic neuropathy, 3alpha-diol was found to regulate the levels of the androgen receptor. nih.gov

A key finding is that 3alpha-diol activates the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway in these astrocytes. nih.gov The PI3K/Akt pathway is a major intracellular signaling cascade that is crucial for promoting cell survival and inhibiting apoptosis (programmed cell death). The activation of this pathway by 3alpha-diol suggests a mechanism by which it could protect neural cells from damage, which may have implications for neurodegenerative diseases where astrocyte function and neuronal survival are compromised. nih.gov

Cell TypeSignaling Pathway Activated by 3alpha-diolPotential Implication
Human Optic Nerve Head AstrocytesPhosphatidylinositol 3-kinase (PI3K)/AktRegulation of cell survival, motility, and reactive phenotype

Effects on Conditioned Place Preference

Research utilizing the conditioned place preference (CPP) paradigm, a model used to study the rewarding or aversive effects of substances, indicates that this compound produces positive hedonic effects. drugbank.com In studies with male rats, systemic administration of 3alpha-diol significantly increased the time spent in a chamber previously associated with the compound, demonstrating a clear place preference. drugbank.com

Notably, 3alpha-diol was found to be more effective at inducing a CPP than its precursors, testosterone and dihydrotestosterone (DHT). drugbank.com When administered systemically, 3alpha-diol also led to increased concentrations of the compound in the nucleus accumbens, a key brain region in the reward circuitry. drugbank.com Furthermore, direct administration of 3alpha-diol into the nucleus accumbens also produced a conditioned place preference. drugbank.com These findings suggest that the rewarding effects of testosterone may be mediated, at least in part, by its metabolism to 3alpha-diol. drugbank.com

CompoundEffect on Conditioned Place Preference (CPP)
This compoundSignificantly enhances CPP
Testosterone (T)Variable or less effective at enhancing CPP
Dihydrotestosterone (DHT)Less effective than 3alpha-diol at enhancing CPP

Interaction with Sex Hormone-Binding Globulin (SHBG)

This compound interacts with plasma proteins, including Sex Hormone-Binding Globulin (SHBG). In vivo studies in rats have shown that 3alpha-diol is extensively bound in plasma. nih.gov The binding of steroids to SHBG is a critical factor in their bioavailability and transport in the bloodstream. The orientation and affinity of steroid binding to SHBG can influence the ligand's half-life and delivery to target tissues.

The crystal structure of the SHBG steroid-binding site reveals that different steroids can occupy it in distinct orientations. drugbank.com While detailed structural studies have often focused on other C19 androgen metabolites like 5alpha-androstan-3beta,17beta-diol, the principles of interaction apply broadly. drugbank.com Key amino acid residues within the SHBG binding pocket, such as Serine-42 and Aspartate-65, form hydrogen bonds with the functional groups of the steroid, determining the stability and specificity of the interaction. drugbank.com The extensive binding of 3alpha-diol in plasma suggests a significant interaction with transport proteins like SHBG, which in turn regulates its availability to target cells. nih.gov

Agonistic Effects on Prostatic SHBG-[SHBG receptor]

This compound, a metabolite of dihydrotestosterone (DHT), demonstrates significant hormonal activity through its interaction with the sex hormone-binding globulin (SHBG) and its specific membrane-based receptor (RSHBG) in prostatic cells. aacrjournals.orgnih.gov This interaction is independent of the classical androgen receptor (AR) pathway, revealing a novel signaling cascade in prostate tissue. aacrjournals.orgoup.com Research has established this compound as a potent agonist of the SHBG-[SHBG receptor] complex in both human and canine prostates. nih.govoup.com

This agonistic activity is noteworthy as most steroids that bind to SHBG typically act as antagonists. nih.gov In this signaling pathway, estradiol is the only other steroid that has been identified to share this agonistic function with this compound. nih.gov The binding of this compound to the SHBG-RSHBG complex initiates a rapid cellular response, distinguishing it from the genomic actions of androgens mediated by the AR. aacrjournals.orgnih.gov This signaling pathway is implicated in the pathophysiology of prostatic conditions and presents a potential therapeutic target. oup.com

The table below summarizes the key molecules and their roles in the prostatic SHBG-[SHBG receptor] signaling pathway.

MoleculeRole in the SHBG-[SHBG Receptor] Pathway
This compound Potent agonist
Estradiol Agonist
Other SHBG-binding steroids Antagonists

Stimulation of Intracellular cAMP Accumulation

A primary consequence of the agonistic action of this compound on the prostatic SHBG-[SHBG receptor] complex is the robust and rapid stimulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) accumulation. nih.govoup.com This increase in intracellular cAMP occurs within minutes of exposure to this compound, highlighting the swift nature of this signaling pathway. nih.gov

The physiological relevance of this mechanism is underscored by the finding that the half-maximal response for cAMP accumulation occurs at a concentration of this compound that is equivalent to its circulating levels in male plasma. nih.govoup.com This suggests that this signaling pathway is active under normal physiological conditions. The elevation of cAMP, a crucial second messenger, can in turn modulate various downstream cellular processes. oup.com

Research has demonstrated that this cAMP-mediated pathway can indirectly activate androgen receptors, providing a mechanism by which this compound and estradiol can amplify or substitute for the actions of androgens in the prostate. oup.com The stimulation of cAMP by this compound has been observed in both human and canine prostate tissues. nih.gov

The following table outlines the observed effects of this compound on intracellular cAMP levels.

StimulusEffect on Intracellular cAMPTissue
This compound Robust and rapid increaseHuman and Canine Prostate
Estradiol StimulationProstate Cells

Analytical Methodologies for 5alpha Androstane 3alpha,17beta Diol Research

Mass Spectrometry-Based Quantification

Mass spectrometry (MS) has become an indispensable tool for the accurate and sensitive quantification of steroids, including 5alpha-Androstane-3alpha,17beta-diol. Its high specificity allows for the differentiation of closely related steroid isomers.

Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS) for Neuroactive Androgens

Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is a highly sensitive and specific method for the determination of neuroactive androgens like this compound in biological matrices, particularly in brain tissue. nih.govnih.gov A validated LC-ESI-MS/MS method has been developed for quantifying this compound in rat brain. nih.gov The methodology involves extraction of the androgens, purification using solid-phase extraction, and subsequent derivatization to enhance ionization efficiency. nih.gov

One such method employs isonicotinoyl azide (B81097) (INA) as a derivatization reagent, which improves the electrospray ionization response of the steroid. nih.gov The quantification is then performed using the selected reaction monitoring (SRM) mode, which provides high specificity by monitoring characteristic transitions of the derivatized analyte. researchgate.net This approach has demonstrated high accuracy and reproducibility, with a limit of quantitation of 0.1 ng/g in a 100-mg tissue sample. nih.gov The intra- and inter-assay relative standard deviations for this method have been reported to be below 3.6%, with accuracy values ranging from 97.1% to 103.7%. nih.gov Another derivatization agent, 4-dimethylaminobenzoyl azide, has also been used to enhance the detectability of this compound in rat brain samples as small as 20 mg. researchgate.net

Table 1: Performance Characteristics of an LC-ESI-MS/MS Method for this compound Quantification nih.govnih.gov
ParameterValue
Limit of Quantitation0.1 ng/g tissue
Sample Size100 mg
Intra-assay RSD<3.6%
Inter-assay RSD<3.6%
Accuracy97.1-103.7%

Gas Chromatography-Mass Spectrometry (GC-MS) for Androstanediols in Biological Samples

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of androstanediols in biological samples. Prior to analysis, the steroids are typically derivatized to increase their volatility and thermal stability. A common derivatization involves the formation of t-butyl dimethylsilyl ethers. The analysis is then performed using selected ion monitoring (SIM), where the mass spectrometer is set to detect specific ions characteristic of the analyte, thereby enhancing sensitivity and specificity. This method has been successfully applied to measure this compound in human plasma. The sample preparation for GC-MS analysis often involves purification steps such as solid-phase extraction and high-performance liquid chromatography (HPLC).

Use of Internal Standards (e.g., Deuterated Analogs) for Quantitation

To ensure the accuracy and precision of mass spectrometric quantification, internal standards are crucial. Stable isotopically labeled (SIL) analogs of the analyte, such as deuterated compounds, are considered the gold standard for internal standards in LC-MS and GC-MS assays. scispace.com These standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute chromatographically and experience similar ionization efficiency and susceptibility to matrix effects. lcms.cz

For the analysis of this compound, deuterated analogs have been synthesized to serve as internal standards. nih.gov For instance, 5alpha-[16,16,17-2H3]androstane-3alpha,17beta-diol can be produced from unlabeled androsterone (B159326). nih.gov By adding a known amount of the deuterated internal standard to the sample at the beginning of the extraction process, any variability in sample preparation, such as extraction recovery and derivatization efficiency, can be corrected for. scispace.comlcms.cz The concentration of the endogenous analyte is then determined by comparing the peak area ratio of the analyte to its deuterated internal standard against a calibration curve.

Immunoassay Techniques

Immunoassays offer an alternative to mass spectrometry for the quantification of this compound and its metabolites, providing high-throughput capabilities.

Radioimmunoassay (RIA) Development and Validation for Plasma Measurement

Radioimmunoassays (RIAs) have been developed for the measurement of this compound in human plasma. The development of these assays involves producing specific antibodies against the steroid. This is typically achieved by conjugating the steroid to a carrier protein, such as bovine serum albumin, and immunizing animals, like rabbits, with the conjugate.

One validated RIA method reported intra-assay and inter-assay coefficients of variation of 6.2% and 10.2%, respectively, with a sensitivity of 30 pg. To ensure specificity, this method required a chromatographic step, such as thin-layer chromatography, to separate this compound from cross-reacting steroids like 5beta-androstane-3alpha,17beta-diol, 5alpha-dihydrotestosterone, and testosterone (B1683101). The recovery of the steroid added to plasma was found to be high, ranging from 91.3% to 93.5%.

Table 2: Performance of a Validated RIA for Plasma this compound
ParameterValue
Intra-assay CV6.2%
Inter-assay CV10.2%
Sensitivity30 pg
Recovery91.3% - 93.5%

Enzyme-Linked Immunosorbent Assay (ELISA) for Conjugated Metabolites (e.g., 3α-Diol G)

The major circulating metabolite of this compound is its glucuronidated form, this compound glucuronide (3α-Diol G). Commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits allow for the direct quantitative determination of 3α-Diol G in human serum. crystalchem.comalpco.comeaglebio.com

These are typically competitive immunoassays. dbc-labs.com In this format, 3α-Diol G in the sample competes with an enzyme-labeled 3α-Diol G (e.g., HRP conjugate) for a limited number of binding sites on an antibody-coated microplate. dbc-labs.com After incubation and washing, a substrate is added, and the resulting color development is inversely proportional to the concentration of 3α-Diol G in the sample. eaglebio.com A standard curve is generated to calculate the concentration in the unknown samples. dbc-labs.com These kits are designed for high-throughput analysis, often requiring a small sample volume (e.g., 50 µL) and having a relatively short incubation time (e.g., 45 minutes). eaglebio.com

Table 3: Typical Characteristics of a Commercial 3α-Diol G ELISA Kit crystalchem.comeaglebio.com
ParameterSpecification
Assay TypeCompetitive ELISA
Sample TypeHuman Serum
Sample Volume50 µL
Standard Range0.25–50 ng/mL
Sensitivity0.1 ng/mL
Incubation Time45 minutes

Specificity and Cross-Reactivity Considerations in Immunoassays

Immunoassays, such as radioimmunoassay (RIA), are widely used for the quantification of steroids due to their high sensitivity. However, a significant challenge in the development of immunoassays for this compound is achieving high specificity. This is due to the structural similarity among various steroid metabolites, which can lead to cross-reactivity of the antibodies used in the assay.

Antibodies raised against this compound can exhibit significant cross-reactivity with other structurally related steroids. For instance, an antiserum developed against a this compound conjugate was found to have significant cross-reactions with 5beta-androstane-3alpha,17beta-diol, 5alpha-dihydrotestosterone, and testosterone. nih.gov Conversely, the same antiserum showed no cross-reaction with 5alpha-androstane-3beta,17beta-diol and 5-androstene-3beta,17beta-diol, highlighting the antibody's ability to distinguish between stereoisomers. nih.gov

In some cases, even with highly specific antisera, a certain degree of cross-reactivity is unavoidable. For example, a radioimmunoassay for the related compound 5alpha-androstane-3beta,17beta-diol reported a 13% cross-reaction with androst-5-ene-3beta,17beta-diol. nih.gov To mitigate the impact of such cross-reactivity and ensure the accuracy of the measurements, a chromatographic separation step is often introduced prior to the immunoassay. nih.gov

Interactive Table: Cross-Reactivity of an Antiserum for this compound

CompoundCross-Reactivity
This compoundHigh (Target Analyte)
5beta-androstane-3alpha,17beta-diolSignificant
5alpha-DihydrotestosteroneSignificant
TestosteroneSignificant
5alpha-androstane-3beta,17beta-diolNone Observed
5-androstene-3beta,17beta-diolNone Observed

Note: This table is based on qualitative findings from research studies. "Significant" indicates a notable level of cross-reactivity was observed, while "None Observed" indicates no measurable cross-reactivity.

Chromatographic Separation Techniques

Chromatographic techniques are indispensable tools in the study of this compound, serving both analytical and preparative purposes. These methods allow for the separation of the target compound from a complex mixture of other steroids and metabolites, which is essential for accurate quantification and further structural analysis.

Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for Metabolite Analysis

Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are two powerful techniques for the separation and analysis of steroid metabolites.

Thin-Layer Chromatography (TLC) is a planar chromatographic technique that is often used for the qualitative analysis and separation of steroids. researchgate.net It is particularly useful as a preliminary purification step to remove cross-reacting steroids before quantification by immunoassay. nih.gov The choice of the mobile phase is critical for achieving optimal separation of structurally similar androstane (B1237026) isomers. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a column-based chromatographic technique that offers higher resolution and sensitivity compared to TLC. asean.org It is widely used for the purification of plasma extracts containing this compound and its isomers prior to their measurement by methods such as gas chromatography-selected ion monitoring. nih.gov Reverse-phase HPLC is a common mode used for the separation of steroid compounds. asean.org

Interactive Table: Comparison of TLC and HPLC for Steroid Metabolite Analysis

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)
Principle Separation on a thin layer of adsorbent material on a flat plate.Separation in a packed column under high pressure.
Resolution LowerHigher
Sensitivity LowerHigher
Application Qualitative analysis, preliminary purification. nih.govresearchgate.netQuantitative analysis, high-purity purification. asean.orgnih.gov
Throughput High (multiple samples can be run simultaneously)Lower (samples are run sequentially)

Column Chromatography for Sample Purification (e.g., Sephadex LH-20)

Column chromatography is a fundamental technique for the purification of steroid samples. One of the most widely used stationary phases for this purpose is Sephadex LH-20 . nih.govcapes.gov.br This material is a hydroxypropylated, cross-linked dextran (B179266) gel that exhibits both hydrophilic and lipophilic properties, making it suitable for the separation of a wide range of natural products, including steroids, in organic solvents. researchgate.netcytivalifesciences.com

Sephadex LH-20 chromatography is frequently employed to purify samples before radioimmunoassay. nih.govcapes.gov.br The separation mechanism can be based on molecular size exclusion or partition chromatography, depending on the solvent system used. researchgate.net For the purification of steroid metabolites, a common approach involves eluting the sample through a Sephadex LH-20 column with a non-polar organic solvent mixture, such as dichloromethane-ethanol. psu.edu This allows for the separation of different steroid classes and the isolation of the fraction containing this compound.

The use of Sephadex LH-20 offers a reliable and effective method for removing interfering substances from biological extracts, thereby enhancing the accuracy and specificity of subsequent analytical measurements.

Emerging Research Themes and Mechanistic Insights

Deeper Elucidation of Interconnections between Androgen and Estrogen Signaling Pathways

The classical view of distinct and separate signaling pathways for androgens and estrogens is being challenged by evidence of significant crosstalk, often mediated by steroid metabolites. While much of the research on androgen-to-estrogen signaling conversion focuses on the aromatization of testosterone (B1683101) to estradiol (B170435), or the action of the 3α-diol isomer, 5α-androstane-3β,17β-diol (3β-diol), on the estrogen receptor beta (ERβ), 3α-diol itself participates in this interplay through unique mechanisms. nih.govnih.govfrontiersin.orgresearchgate.netnih.gov

Research has demonstrated that 3α-diol can act as a potent agonist of the sex hormone-binding globulin (SHBG) receptor in prostate cells. nih.gov This interaction triggers a rapid increase in intracellular cyclic AMP (cAMP), a key second messenger. nih.gov Notably, the only other endogenous steroid shown to be an agonist in this specific system is estradiol, directly linking the action of this androgen metabolite to a signaling cascade also utilized by estrogens. nih.gov This finding suggests a convergence point where androgen and estrogen signaling pathways can be co-regulated or can mimic one another at the cell membrane, independent of nuclear steroid receptors.

Furthermore, studies have shown that metabolites of the potent androgen dihydrotestosterone (B1667394) (DHT) can possess high affinity for estrogen receptors, suggesting that the physiological effects of testosterone may result from a balance between the androgenic and estrogenic molecules derived from its metabolism. unimi.it This metabolic conversion provides a mechanism by which androgenic precursors can ultimately exert estrogenic effects, blurring the lines between the two signaling axes.

Detailed Analysis of Enzyme Substrate Specificity and Regulatory Mechanisms

The cellular concentration and activity of 3α-diol are tightly controlled by a network of enzymes with specific substrate preferences and regulatory inputs. The key enzymes governing the fate of androgens at the pre-receptor level are steroid 5α-reductases and 3α-hydroxysteroid dehydrogenases (3α-HSDs). nih.gov

The metabolic pathway involves a two-step process within target tissues:

5α-Reductase: This enzyme converts circulating testosterone into the more potent androgen, 5α-dihydrotestosterone (DHT). nih.govwikipedia.org There are three known isozymes of 5α-reductase. wikipedia.orgtmc.edu Inhibition experiments in the human brain provide strong evidence for the predominant activity of the type 1 isoform in neural tissue. nih.gov

3α-Hydroxysteroid Dehydrogenases (3α-HSDs): These enzymes modulate the levels of DHT. Reductive 3α-HSD isoforms, such as AKR1C2 (type 3 3α-HSD), catalyze the NADPH-dependent reduction of DHT to the much weaker androgen, 3α-diol. nih.govnih.gov This conversion effectively terminates the potent androgenic signal. Conversely, oxidative 3α-HSD isoforms, like RoDH-like 3α-HSD (RL-HSD), can catalyze the reverse reaction, oxidizing 3α-diol back to DHT using NAD+ as a cofactor. nih.govpsu.edu

This enzymatic balance creates a dynamic regulatory system where the same compound, 3α-diol, can be either a terminal metabolite or a precursor for the synthesis of a powerful androgen. nih.govnih.gov A further layer of regulation is introduced by the enzyme CYP7B1, which has been found to metabolize 3α-diol into 6- and 7-hydroxymetabolites, providing a novel pathway for its elimination and potentially impacting intracellular DHT levels. researchgate.net

EnzymeReaction CatalyzedCofactorEffect on Androgen Activity
5α-ReductaseTestosterone → 5α-Dihydrotestosterone (DHT)NADPHIncreases (Activation)
Reductive 3α-HSD (e.g., AKR1C2)DHT → 5α-Androstane-3α,17β-diolNADPHDecreases (Inactivation)
Oxidative 3α-HSD (e.g., RL-HSD)5α-Androstane-3α,17β-diol → DHTNAD+Increases (Reactivation)
CYP7B15α-Androstane-3α,17β-diol → Hydroxylated MetabolitesNADPHDecreases (Elimination)

Understanding the Multifunctional Nature of Short-Chain Dehydrogenases in Steroid Metabolism

The enzymes responsible for 3α-diol metabolism, particularly the 3α-HSDs, often belong to large superfamilies of proteins such as the aldo-keto reductases (AKRs) or short-chain dehydrogenases/reductases (SDRs). A key emerging theme is the recognition that these enzymes are not singularly focused on androgen metabolism but are multifunctional, acting on a wide range of substrates.

For instance, the enzyme RL-HSD (RoDH-like 3α-HSD), which oxidizes 3α-diol to DHT, is also implicated in retinol (B82714) (Vitamin A) metabolism. nih.gov This dual specificity suggests a potential metabolic crossroads, where the regulation of androgen action could be linked to or influenced by retinoid signaling pathways. Similarly, other retinol dehydrogenases, such as RDH12, have been shown to metabolize 5α-reduced steroids, highlighting the broad and overlapping substrate specificities within this enzyme family. endocrine-abstracts.org This multifunctionality implies that these dehydrogenases act as integration points for various metabolic signals, controlling the intracrine levels of not only androgens but also other critical signaling molecules like retinoic acid. endocrine-abstracts.org

Investigation of Pre-receptor Regulation of Androgen Action

The concept of pre-receptor regulation is central to understanding the physiological role of 3α-diol and its associated enzymes. This paradigm posits that the biological activity of a hormone is determined not just by its circulating concentration but by its intracellular metabolism within a target tissue before it can bind to its nuclear receptor. nih.govnih.gov

The interplay between reductive and oxidative 3α-HSDs is a prime example of this regulation. nih.gov

Inactivation: In tissues where reductive 3α-HSDs like AKR1C2 are dominant, potent DHT is efficiently converted to the weak androgen 3α-diol, thereby dampening androgen receptor (AR) signaling. nih.gov

Reactivation: In tissues expressing oxidative 3α-HSDs, 3α-diol can serve as a local reservoir that can be converted back into DHT, sustaining AR activation even when circulating testosterone levels are low. nih.govpsu.edu

This system of enzymatic control allows for tissue-specific fine-tuning of androgenic effects. The balance between these opposing enzyme activities dictates the amount of DHT available to the AR, effectively acting as a molecular switch that regulates gene transcription under androgen control. nih.govpsu.edu

Exploration of 5alpha-Androstane-3alpha,17beta-diol as a Modulator of Cellular Signaling Cascades Beyond Steroid Receptors

Perhaps the most significant shift in understanding 3α-diol is the discovery of its roles beyond being a simple precursor or inactive metabolite in the AR pathway. Research has firmly established 3α-diol as a signaling molecule that can modulate cellular function through pathways independent of nuclear steroid receptors.

Neurosteroid Activity: In the central nervous system, 3α-diol acts as a potent positive allosteric modulator of the GABA(A) receptor, the primary inhibitory neurotransmitter receptor in the brain. nih.govnih.gov By enhancing GABAergic tone, 3α-diol can influence neuronal excitability and has been linked to the modulation of anxiety. nih.govnih.gov This function classifies it as a neuroactive steroid, with its effects being mediated directly at the neuronal membrane rather than through gene transcription.

Membrane Receptor Signaling: In the prostate, 3α-diol is a potent agonist for the membrane-associated SHBG receptor. nih.gov This interaction initiates a signal transduction cascade leading to a robust increase in intracellular cAMP, demonstrating a non-genomic mechanism of action that can influence cell metabolism and function within minutes. nih.gov

Growth Factor Pathway Mimicry: In human prostate cancer cells, 3α-diol has been shown to stimulate cell proliferation by activating a set of responsive genes involved in signal transduction and cell growth. nih.gov Intriguingly, the pattern of gene expression elicited by 3α-diol is more closely related to that induced by epidermal growth factor (EGF) than by DHT, suggesting that 3α-diol can hijack or mimic growth factor signaling pathways to exert its effects. nih.gov Furthermore, 3α-diol can support the survival and proliferation of prostate cancer cells that lack a functional androgen receptor through the activation of pathways involving β-catenin and Akt phosphorylation. nih.gov

Signaling PathwayReceptor/TargetCellular EffectMechanism Type
Neurosteroid ModulationGABA(A) ReceptorEnhances inhibitory neurotransmissionNon-genomic (Ion Channel Modulation)
SHBG Receptor AgonismSHBG-Receptor ComplexIncreases intracellular cAMPNon-genomic (Second Messenger)
Growth Factor MimicryEGF-like PathwaysStimulates cell proliferationGenomic/Non-genomic (Signal Transduction)
AR-Independent ProliferationAkt/β-catenin PathwaysPromotes cancer cell survivalNon-genomic (Signal Transduction)

Development of Novel Mechanistic Paradigms for Hormone-Dependent Cellular Processes

The accumulating research on 3α-diol is contributing to a paradigm shift in endocrinology. The traditional model of a hormone traveling from a gland to a target cell to activate a single receptor is being replaced by a more nuanced understanding.

The new paradigm emphasizes:

Intracrine Metabolism: The local, intracellular enzymatic environment is a critical determinant of a cell's response to a hormonal precursor. The fate and function of a steroid are decided within the target cell itself.

Metabolite Bioactivity: Steroid metabolites, once considered inactive waste products, are now recognized as potent hormones with their own unique receptors and signaling pathways. 3α-diol's action on GABA(A) and SHBG receptors exemplifies this principle. nih.govnih.gov

Signaling Plurality: A single steroid precursor like testosterone can give rise to multiple metabolites (DHT, 3α-diol, 3β-diol, estradiol), each with a distinct signaling profile. This allows for a diversity of biological effects from a single initial hormone, depending on the metabolic and receptor landscape of the target tissue.

Pathway Convergence: The discovery that androgen metabolites can activate estrogenic signaling pathways or mimic growth factor cascades reveals a deep level of integration between previously distinct cellular signaling networks. nih.govnih.gov This integrated view is essential for understanding complex physiological processes and the development of hormone-dependent diseases.

Q & A

Q. How can researchers accurately measure plasma concentrations of 5α-androstane-3α,17β-diol in clinical samples?

Methodology :

  • Use a radioimmunoassay (RIA) without chromatography employing highly specific antisera against 15β-carboxyethyl-mercapto-bovine serum albumin conjugates of the steroid. This method avoids cross-reactivity with structurally similar metabolites like androst-5-ene-3β,17β-diol, ensuring specificity .
  • Validate sensitivity (detection limit: ~0.1 nmol/L), precision (intra-assay CV <10%), and linearity (parallelism between standard and sample dilution curves). Plasma extraction should include organic solvent partitioning to isolate unconjugated steroids .

Q. What is the primary metabolic fate of 5α-androstane-3α,17β-diol in androgen-responsive tissues?

Methodology :

  • In vivo tracer studies in rat prostate demonstrate rapid conversion to 5α-dihydrotestosterone (DHT) via 3α-hydroxysteroid oxidoreductase (3α-HSOR). Use thin-layer chromatography to quantify DHT formation from radiolabeled 3α-diol in tissue homogenates .
  • Enzyme kinetics : Measure NADPH-dependent oxidation of 3α-diol to DHT in microsomal fractions, confirming tissue-specific activity (e.g., prostate vs. liver) .

Q. How does 5α-androstane-3α,17β-diol differ from its 3β-epimer in biological activity?

Methodology :

  • Compare binding affinities to nuclear receptors (e.g., estrogen receptor β [ERβ]) using saturation ligand-binding assays . 3α-diol shows negligible binding to ERβ, whereas 3β-diol activates ERβ-dependent pathways .
  • Assess functional outcomes (e.g., cell migration inhibition) in prostate cancer models using siRNA knockdown of ERβ to confirm receptor specificity .

Advanced Research Questions

Q. How does 5α-androstane-3α,17β-diol regulate prostate cancer metastasis via non-androgenic pathways?

Methodology :

  • Mechanistic studies : Treat ERβ-positive prostate cancer cells with 3α-diol and quantify E-cadherin expression via qPCR/Western blot. Use ERβ-selective antagonists (e.g., PHTPP) to confirm pathway dependency .
  • Functional assays : Perform transwell migration assays with/without E-cadherin siRNA to link ERβ activation to anti-metastatic effects .

Q. What experimental models resolve contradictions in 5α-androstane-3α,17β-diol’s role as an androgen precursor vs. estrogenic ligand?

Methodology :

  • Tissue-specific knockout models : Use Cre-lox systems to delete 3α-HSOR in prostate epithelium, isolating DHT-dependent vs. ERβ-mediated effects .
  • Metabolic tracing : Administer deuterated 3α-diol to rats and quantify DHT/ERβ ligand ratios in target tissues via LC-MS/MS .

Q. How do polymorphisms in 3β-hydroxysteroid dehydrogenase (HSD3B1) influence 5α-androstane-3α,17β-diol levels in hereditary prostate cancer?

Methodology :

  • Genotype-phenotype correlation : Sequence HSD3B1 in patient cohorts and measure plasma 3α-diol using validated RIAs. Adjust for confounders (e.g., age, gonadotropin levels) via multivariate regression .
  • Functional validation : Express mutant HSD3B1 in HEK293 cells and quantify 3α-diol production from DHT using radiometric assays .

Experimental Design Considerations

Q. Optimizing in vitro assays to study 5α-androstane-3α,17β-diol’s receptor interactions

  • Ligand-binding assays : Use in vitro-translated ERβ or androgen receptor (AR) proteins with tritiated 3α-diol. Include competitors (e.g., diethylstilbestrol for ERβ, DHT for AR) to assess specificity .
  • Caveat : Avoid methanol-based stock solutions, as residual solvent may denature receptors. Use charcoal-stripped serum to eliminate endogenous steroid interference .

Q. Addressing discrepancies in tissue-specific metabolism

  • Comparative studies : Profile 3α-HSOR activity in prostate, liver, and kidney using NADPH cofactor supplementation. Normalize data to tissue weight and protein content .
  • Species differences : Note that rats exhibit higher 3α-diol-to-DHT conversion in prostate vs. humans, necessitating cross-validation in xenograft models .

Data Contradiction Analysis

Q. Why do some studies report 5α-androstane-3α,17β-diol as inactive, while others highlight its anti-cancer effects?

  • Resolution : Context-dependent activity arises from tissue-specific receptor expression. In ERβ-rich tissues (e.g., prostate epithelium), 3α-diol indirectly activates estrogenic pathways via its metabolite 3β-diol. In ERβ-negative tissues, its role is limited to DHT precursor activity .

Q. Conflicting plasma levels in healthy vs. hirsute females

  • Resolution : Cross-reactivity in early RIAs with androstenediol overestimates 3α-diol levels. Modern assays using epimer-specific antisera show lower concentrations (0.31 ± 0.07 nmol/L in females), aligning with clinical phenotypes .

Safety and Handling Guidelines

  • Storage : Store at room temperature in airtight containers; avoid exposure to light or moisture .
  • PPE : Use chemical-impermeable gloves (EN 374 standard) and safety goggles during handling. For spills, neutralize with dry carbon dioxide and dispose via hazardous waste protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.